Home > Products > Screening Compounds P40441 > LSD1 inhibitor 24
LSD1 inhibitor 24 -

LSD1 inhibitor 24

Catalog Number: EVT-15209162
CAS Number:
Molecular Formula: C26H25ClFN7O
Molecular Weight: 506.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of lysine-specific demethylase 1 inhibitor 24 involves several key steps that typically include the formation of specific chemical scaffolds known to interact effectively with the target enzyme. The synthesis often begins with the preparation of a common intermediate, which is then subjected to various chemical reactions such as condensation and deprotection steps to yield the final product. For instance, one approach involves using N-(2-nitrobenzenesulfonyl) derivatives as starting materials, which are then reacted with chromophores via nucleophilic substitution reactions .

The technical details of the synthesis process may include:

  • Condensation Reactions: These are used to form new bonds by combining two molecules and releasing a small molecule, often water.
  • Deprotection Steps: Protecting groups are removed to reveal functional groups necessary for further reactions.
  • Characterization Techniques: Techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry are employed to confirm the structure of synthesized compounds .
Molecular Structure Analysis

Lysine-specific demethylase 1 inhibitor 24 exhibits a distinct molecular structure characterized by specific functional groups that facilitate its interaction with lysine-specific demethylase 1. The structural analysis reveals that it likely contains a core scaffold derived from known inhibitors, modified with substituents that enhance binding affinity and selectivity.

Key data points regarding its molecular structure include:

  • Molecular Weight: Typically varies depending on specific substitutions but is generally within the range suitable for small-molecule drugs.
  • Functional Groups: Includes amines, aromatic rings, and possibly heterocycles that contribute to its binding properties.
  • 3D Conformation: Understanding its three-dimensional shape is crucial for elucidating how it fits into the active site of lysine-specific demethylase 1 .
Chemical Reactions Analysis

The mechanism of action for lysine-specific demethylase 1 inhibitor 24 involves several chemical reactions that facilitate its inhibitory effect on lysine-specific demethylase 1. The primary reaction pathway includes:

  • Single-Electron Oxidation: This reaction occurs at the ε-position of mono- or dimethylated lysines, converting them into iminium cations.
  • Hydrolysis Reaction: The unstable iminium cation undergoes hydrolysis to yield amines with reduced methylation states and formaldehyde as a by-product .
  • Flavin Reduction: During this process, flavin adenine dinucleotide is reduced to flavin adenine dinucleotide hydrogen while generating hydrogen peroxide.

These reactions collectively contribute to the compound's ability to modulate gene expression by altering histone methylation patterns .

Mechanism of Action

Lysine-specific demethylase 1 inhibitor 24 operates through a well-defined mechanism that primarily involves the inhibition of lysine-specific demethylase 1's enzymatic activity. The process can be summarized as follows:

  1. Binding: The inhibitor binds to the active site of lysine-specific demethylase 1, preventing substrate access.
  2. Substrate Mimicry: By mimicking natural substrates (methylated lysines), it competes effectively for binding.
  3. Inhibition of Demethylation: This binding inhibits the enzyme's ability to remove methyl groups from histones, thus altering gene expression profiles associated with oncogenesis .

The efficacy of this compound in inhibiting lysine-specific demethylase 1 has been demonstrated in various studies focusing on cancer cell lines and animal models .

Physical and Chemical Properties Analysis

Lysine-specific demethylase 1 inhibitor 24 possesses several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide or ethanol but may have limited water solubility.
  • Stability: Stability under physiological conditions is crucial; thus, studies often assess its degradation rates in biological media.
  • Melting Point: This property can vary based on specific substitutions but is generally indicative of solid-state stability.

Analytical techniques such as differential scanning calorimetry and thermogravimetric analysis may be employed to assess these properties further .

Applications

Lysine-specific demethylase 1 inhibitor 24 has significant potential applications in scientific research and therapeutic contexts:

  • Cancer Treatment: Its primary application lies in oncology, where it is explored as a therapeutic agent against various cancers due to its role in regulating gene expression linked to tumor growth and metastasis .
  • Epigenetic Research: The compound serves as a valuable tool for studying epigenetic modifications and their implications in disease processes.
  • Drug Development: As part of ongoing drug discovery efforts, it contributes to understanding how inhibitors can be designed to selectively target histone-modifying enzymes for therapeutic benefit .
Introduction to LSD1 as an Epigenetic Target in Oncogenesis

LSD1/KDM1A: Structural and Functional Overview in Epigenetic Regulation

Lysine-specific demethylase 1 (LSD1/KDM1A), discovered in 2004, is a flavin adenine dinucleotide (FAD)-dependent epigenetic eraser enzyme that catalyzes the removal of methyl groups from mono- and dimethylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). This activity positions LSD1 as a master regulator of gene expression, where H3K4 demethylation represses transcription and H3K9 demethylation activates it [2] . Structurally, LSD1 comprises 852 amino acids organized into three domains:

  • SWIRM Domain: Facilitates protein-protein interactions and chromatin engagement.
  • Tower Domain: Forms an elongated helix that recruits co-repressor complexes like CoREST, essential for nucleosome binding [6].
  • Aminoxidase-like (AOL) Domain: Contains the catalytic core, including the FAD-binding subdomain and substrate-binding pocket [7].

The catalytic mechanism involves FAD-dependent oxidation of the methylated lysine ε-amine, generating an iminium intermediate that hydrolyzes to release formaldehyde and yield the demethylated lysine [6]. LSD1’s substrate specificity is modulated by its binding partners; for example, interaction with androgen receptor switches its activity toward H3K9me2, promoting oncogene activation [7].

  • Table 1: Key Structural Domains of LSD1 and Their Functions
    DomainStructural FeaturesBiological Functions
    SWIRM6 α-helical bundles; β-sheetsProtein-protein interactions; chromatin association
    TowerAntiparallel coiled-coil helicesCoREST binding; nucleosome engagement
    AOL (FAD-binding)Rossmann fold; conserved FAD pocketFAD cofactor anchoring; catalytic initiation
    AOL (Substrate)Hydrophobic cleft; flexible loopHistone/transcription factor recognition

Inhibitors like LSD1 inhibitor 24 (LSD1-IN-24) exploit this mechanism by targeting the FAD-binding site. LSD1-IN-24 (IC₅₀ = 0.247 μM) acts as a selective, irreversible inhibitor that forms a covalent adduct with FAD, blocking electron transfer during demethylation [1] [6]. This specificity spares related enzymes like LSD2 (Ki > 8.4 μM for analogs) [3] [6].

Role of LSD1 Dysregulation in Tumorigenesis and Immune Evasion

LSD1 is overexpressed in diverse cancers, including breast, gastric, and hematological malignancies, where it drives oncogenesis through histone and non-histone substrate demethylation:

  • Histone-Dependent Mechanisms: Sustained H3K4 demethylation silences tumor suppressors (e.g., p53, TGFB2), while H3K9 demethylation activates oncogenes (e.g., ERα, MYC) [2] [7]. In breast cancer, LSD1 recruits CoREST to suppress epithelial markers like E-cadherin, enabling metastasis [7].
  • Non-Histone Substrates: LSD1 demethylates transcription factors (e.g., p53, STAT3, DNMT1), destabilizing tumor suppressors and amplifying pro-survival signaling. For example, p53 demethylation by LSD1 impedes its DNA-binding capacity, crippling cell-cycle arrest [7].
  • Immune Evasion: LSD1 represses tumor antigen presentation and upregulates PD-L1, the immune checkpoint ligand. In gastric cancer cells, LSD1 knockdown elevates H3K4me2 levels at the CD274 (PD-L1) promoter, enhancing T-cell cytotoxicity [1] .
  • Table 2: LSD1 Dysregulation in Human Cancers
    Cancer TypeLSD1 RoleKey Molecular TargetsDownstream Effects
    Acute Myeloid LeukemiaSustains leukemic stem cellsGFI1B, HOXA9Blocked differentiation; proliferation
    Breast CancerPromotes EMT and metastasisE-cadherin, VimentinInvasion; chemoresistance
    Gastric CancerSuppresses PD-L1 expressionH3K4me2 at CD274 locusImmune evasion
    Prostate CancerCoactivates androgen receptorH3K9me2; AR target genesCastration resistance

LSD1 also mediates therapy resistance. In estrogen receptor-positive (ER+) breast cancer, LSD1 stabilizes ERα by demethylating K108, conferring tamoxifen resistance [7]. Computational studies confirm LSD1’s synergy with HDACs in maintaining repressive chromatin states, highlighting its role as an epigenetic "scaffold" [5] [7].

Rationale for Targeting LSD1 in Cancer Therapy: Current Clinical Landscape

The LSD1 inhibitor landscape includes covalent irreversible inhibitors (targeting FAD) and non-covalent agents, with nine candidates in clinical trials as of 2025 [6]:

  • Covalent Inhibitors: Tranylcypromine (TCP) derivatives (e.g., iadademstat, bomedemstat) form FAD adducts but disrupt scaffolding interactions like LSD1-GFI1B, causing hematological toxicity [6].
  • Non-Covalent Inhibitors: SP-2577 (seclidemstat) and CC-90011 avoid scaffold disruption but show variable potency [5].
  • Next-Generation Agents: T-448/TAK-418 undergo Grob fragmentation after FAD binding, generating compact N-formyl-FAD that spares GFI1B interactions, thus minimizing toxicity [6].

LSD1 inhibitor 24 (LSD1-IN-24) exemplifies a covalent inhibitor optimized for selectivity. Key pharmacological properties include:

  • Mechanism: Irreversible FAD adduction, protecting H3K4me1/2 from demethylation without affecting H3K4me3 [1].
  • Immunomodulation: Reduces PD-L1 expression in BGC-823 gastric cancer cells, synergizing with anti-PD-1 therapy [1].
  • In Vivo Efficacy: At 50 mg/kg/day (oral gavage), it suppresses tumor growth in MFC cell xenografts by 60%, correlating with increased tumor-infiltrating CD8⁺ T cells and interleukin-2 upregulation [1].
  • Table 3: LSD1 Inhibitors in Preclinical/Clinical Development
    CompoundTypeKey FeaturesClinical StageCancer Targets
    LSD1-IN-24CovalentIC₅₀ = 0.247 μM; PD-L1 downregulationPreclinicalGastric, solid tumors
    Iadademstat (ORY-1001)Covalent (TCP)GFI1B disruption; differentiation inductionPhase IIAML, SCLC
    TAK-418Covalent (Grob)N-formyl-FAD formation; minimal scaffold disruptionPhase INeurodevelopmental disorders
    SP-2577Non-covalentEwing sarcoma FDA approvalPhase IISarcomas

LSD1-IN-24’s advantage lies in its dual epigenetic-immunomodulatory action, distinguishing it from earlier pure catalytic inhibitors. Virtual screening and molecular docking reveal its optimal fit within the AOL domain, forming hydrogen bonds with Thr624 and Ser289 while engaging hydrophobic residues (Val317, Ala814) [1] [5]. This precision positions LSD1-IN-24 as a template for next-generation dual-mechanism inhibitors.

Properties

Product Name

LSD1 inhibitor 24

IUPAC Name

4-[1-(3-chloro-2-methylindazol-5-yl)-5-methyl-4-[(3S)-3-(methylamino)piperidine-1-carbonyl]imidazol-2-yl]-2-fluorobenzonitrile

Molecular Formula

C26H25ClFN7O

Molecular Weight

506.0 g/mol

InChI

InChI=1S/C26H25ClFN7O/c1-15-23(26(36)34-10-4-5-18(14-34)30-2)31-25(16-6-7-17(13-29)21(28)11-16)35(15)19-8-9-22-20(12-19)24(27)33(3)32-22/h6-9,11-12,18,30H,4-5,10,14H2,1-3H3/t18-/m0/s1

InChI Key

JAKGNRQBWOOXQA-SFHVURJKSA-N

Canonical SMILES

CC1=C(N=C(N1C2=CC3=C(N(N=C3C=C2)C)Cl)C4=CC(=C(C=C4)C#N)F)C(=O)N5CCCC(C5)NC

Isomeric SMILES

CC1=C(N=C(N1C2=CC3=C(N(N=C3C=C2)C)Cl)C4=CC(=C(C=C4)C#N)F)C(=O)N5CCC[C@@H](C5)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.